N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is an organic compound with a complex structure, combining moieties from thienopyrimidine, benzo[d]thiazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can be achieved through multi-step organic reactions:
Thienopyrimidine Formation: : Initially, the thienopyrimidine core is synthesized via a cyclization reaction involving methylation and condensation steps.
Side Chain Introduction: : The ethyl side chain is introduced through an alkylation reaction.
Benzo[d]thiazole Integration: : This involves the use of benzo[d]thiazole derivatives, which can be linked through amide bond formation.
Final Compound Assembly: : The final step includes the formation of the carboxamide linkage, typically employing coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory procedures, utilizing automated reactors and precise control systems to ensure reproducibility and yield efficiency. Solvent choice, reaction temperature, and catalyst efficiency are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Using agents like potassium permanganate, leading to functional group transformations.
Reduction: : Employing hydrogenation catalysts to reduce specific moieties within the molecule.
Substitution: : Nucleophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: : Halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of secondary amines.
Substitution: : Introduction of various functional groups leading to derivative compounds.
Scientific Research Applications
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide finds applications in several scientific research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Explored for its potential therapeutic effects, especially in cancer and infectious diseases.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and altering their function. Its unique structure allows it to interact with multiple pathways, contributing to its diverse biological activities. Detailed studies often explore its binding affinity, stability, and effects on cell signaling pathways.
Conclusion
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a versatile compound with a broad spectrum of applications in scientific research. Its unique structure enables it to participate in diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-20-16-12(4-7-24-16)17(23)21(10)6-5-18-15(22)11-2-3-13-14(8-11)25-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPMHPJRWJRBRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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